molecular formula C5HF4NO B13128358 2,4,5,6-tetrafluoropyridin-3-ol

2,4,5,6-tetrafluoropyridin-3-ol

Cat. No.: B13128358
M. Wt: 167.06 g/mol
InChI Key: SDPMRDRDIYTOPA-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrafluoropyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C5HF4NO It is characterized by the presence of four fluorine atoms attached to the pyridine ring, which significantly alters its chemical and physical properties compared to non-fluorinated pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-tetrafluoropyridin-3-ol typically involves the nucleophilic substitution of pentafluoropyridine. One common method is the reaction of pentafluoropyridine with sodium methoxide, which selectively replaces one of the fluorine atoms with a hydroxyl group. The reaction is carried out under mild conditions, often at room temperature, and yields the desired product in good yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as distillation and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetrafluoropyridin-3-ol undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.

    Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, potassium carbonate, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, the reaction with amines can yield aminopyridine derivatives, while reactions with thiols can produce thiopyridine derivatives .

Scientific Research Applications

2,4,5,6-Tetrafluoropyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5,6-tetrafluoropyridin-3-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its ability to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5,6-Tetrafluoropyridin-3-ol is unique due to the combination of its fluorinated pyridine ring and hydroxyl group. This combination imparts distinct reactivity and properties, making it valuable in various applications that require both fluorine atoms and a hydroxyl group.

Properties

Molecular Formula

C5HF4NO

Molecular Weight

167.06 g/mol

IUPAC Name

2,4,5,6-tetrafluoropyridin-3-ol

InChI

InChI=1S/C5HF4NO/c6-1-2(7)4(8)10-5(9)3(1)11/h11H

InChI Key

SDPMRDRDIYTOPA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(N=C1F)F)F)F)O

Origin of Product

United States

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